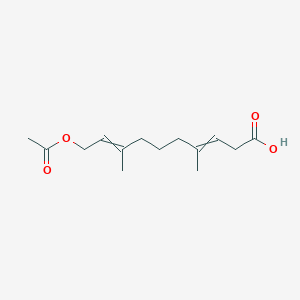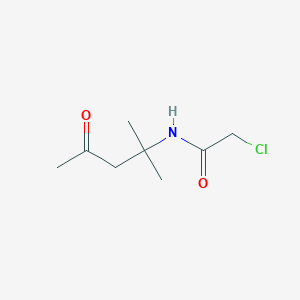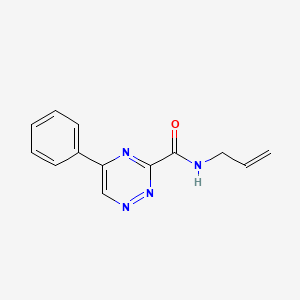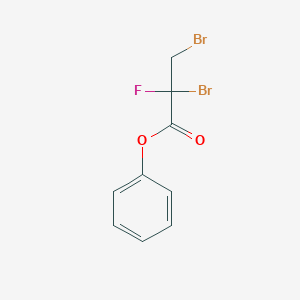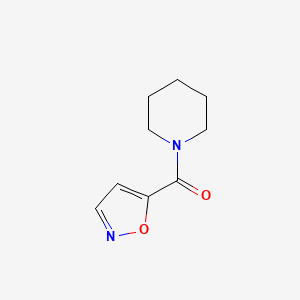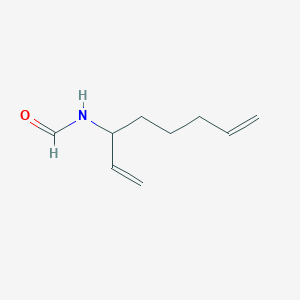
N-Octa-1,7-dien-3-ylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octa-1,7-dien-3-ylformamide is an organic compound with the molecular formula C9H15NO It is characterized by the presence of a formamide group attached to an octadiene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Octa-1,7-dien-3-ylformamide can be synthesized through several methods. One common approach involves the reaction of 1,7-octadiene with formamide under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion. Another method involves the hydrolysis of nitriles, which can be induced under mildly basic conditions by hydrogen peroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Octa-1,7-dien-3-ylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The compound can undergo substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-Octa-1,7-dien-3-ylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug development is ongoing.
Industry: It is utilized in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism by which N-Octa-1,7-dien-3-ylformamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Octadiene: A related compound with similar structural features but lacking the formamide group.
N,N-Dimethylformamide: Another formamide compound with different alkyl groups attached to the nitrogen.
Uniqueness
N-Octa-1,7-dien-3-ylformamide is unique due to its combination of an octadiene chain and a formamide group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
91259-15-3 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
N-octa-1,7-dien-3-ylformamide |
InChI |
InChI=1S/C9H15NO/c1-3-5-6-7-9(4-2)10-8-11/h3-4,8-9H,1-2,5-7H2,(H,10,11) |
Clave InChI |
DHKDDWWOQBYNMU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC(C=C)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
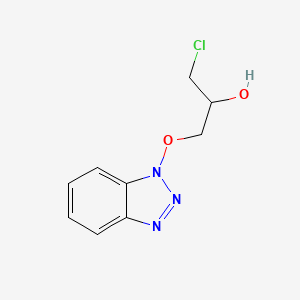
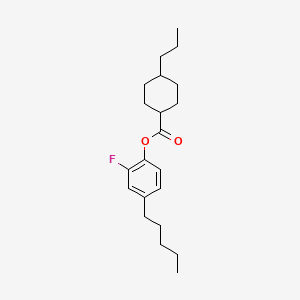
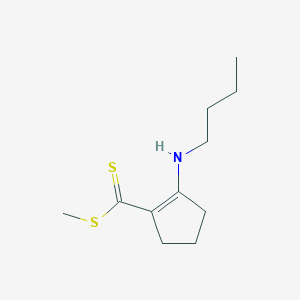
![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)
